tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate
Description
Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C12H14BrN3O2 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-6-15-10-8(9)4-7(13)5-14-10/h4-6H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
BRAGKNLOOPRNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate typically involves the following steps:
Bromination: The pyridine ring is brominated using hydrobromic acid to introduce a bromine atom at the 5-position.
Hydroxylation: The brominated pyridine undergoes hydroxylation to introduce a hydroxyl group.
Carbamate Formation: The hydroxylated intermediate is then reacted with tert-butyl isocyanate to form the final carbamate product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation/Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Tert-butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Uniqueness
Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Biological Activity
Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate is an organic compound notable for its structural features, including a tert-butyl group and a bromo-substituted pyrrolo[2,3-b]pyridine moiety. Its molecular formula is , with a molecular weight of 316.19 g/mol. This compound has garnered attention for its potential biological activities, particularly as a protein kinase inhibitor, which makes it a candidate for therapeutic applications in cancer research.
Protein Kinase Inhibition
Research indicates that this compound exhibits significant activity as a protein kinase inhibitor. Protein kinases are crucial in various signaling pathways that regulate cell proliferation and survival. The compound's ability to interact with specific molecular targets positions it as a promising candidate in the development of targeted cancer therapies.
Binding Affinity Studies
Studies utilizing techniques such as surface plasmon resonance and fluorescence polarization have assessed the binding affinity of this compound to various protein targets. These studies are essential for understanding the compound's efficacy and optimizing its therapeutic potential while minimizing off-target effects.
| Technique | Purpose |
|---|---|
| Surface Plasmon Resonance | Assess binding kinetics and affinities |
| Fluorescence Polarization | Measure binding interactions |
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate | 748812-61-5 | 0.86 | Methyl substitution at position 3 |
| Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 226085-17-2 | 0.82 | Carboxylate instead of carbamate |
| Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | 1207175-73-2 | 0.82 | Hydroxy group at position 3 |
| Tert-butyl (4-bromopyridin-2-yl)carbamate | 207799-10-8 | 0.86 | Bromine at position 4 |
Case Study: Inhibition of Specific Kinases
In a study examining the inhibition of specific kinases involved in cancer proliferation, this compound demonstrated an IC50 value indicating potent inhibitory activity against the target kinase. This suggests that the compound could effectively reduce cell viability in cancer cell lines.
Case Study: Structural Activity Relationship (SAR)
A structural activity relationship analysis revealed that modifications to the pyrrolo[2,3-b]pyridine structure could enhance or diminish biological activity. For instance, substituents at specific positions on the pyridine ring significantly influenced binding affinity and selectivity toward different protein targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
